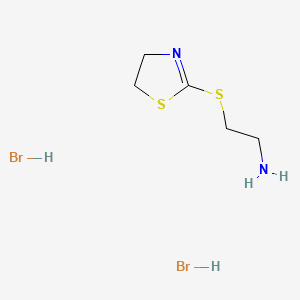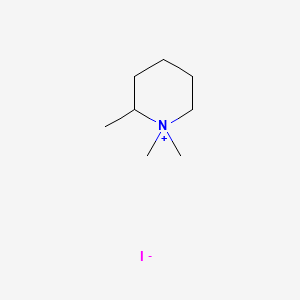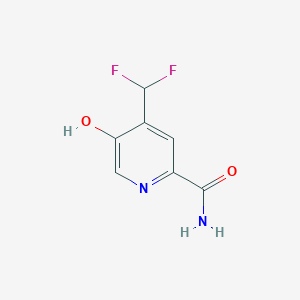
4-(Difluoromethyl)-5-hydroxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-5-hydroxypicolinamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to a picolinamide backbone. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of picolinamide derivatives using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-5-hydroxypicolinamide may involve large-scale difluoromethylation processesThe use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-hydroxypicolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
The major products formed from these reactions include difluoromethylated alcohols, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
4-(Difluoromethyl)-5-hydroxypicolinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-hydroxypicolinamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-5-hydroxypicolinamide
- 4-(Difluoromethyl)-5-methylpicolinamide
- 4-(Difluoromethyl)-5-chloropicolinamide
Uniqueness
4-(Difluoromethyl)-5-hydroxypicolinamide is unique due to the presence of both the difluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group increases its hydrogen-bonding capacity. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6F2N2O2 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)3-1-4(7(10)13)11-2-5(3)12/h1-2,6,12H,(H2,10,13) |
InChI Key |
VPAGWPBQIJVKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)N)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[30]Annulene](/img/structure/B14747734.png)
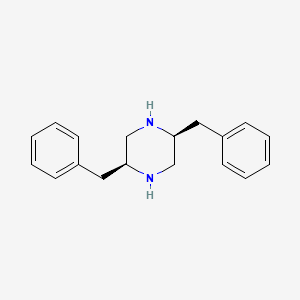
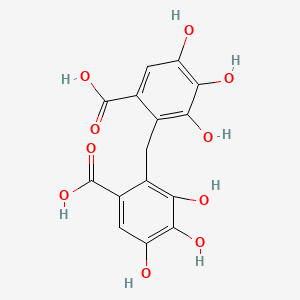


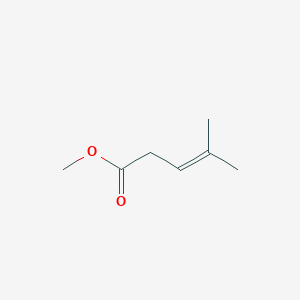
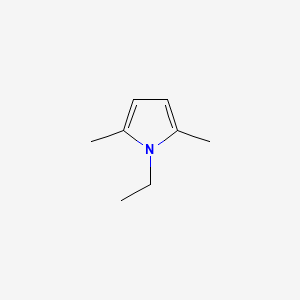
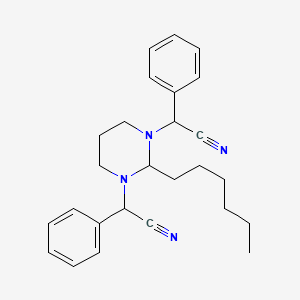
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
